

Chemical structure and properties of Brigatinib

Author: BenchChem Technical Support Team. Date: December 2025



Brigatinib: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data for **Brigatinib** (AP26113), a potent and selective next-generation tyrosine kinase inhibitor.

Chemical Structure and Physicochemical Properties

Brigatinib is a synthetic, orally available compound with a unique bisanilinopyrimidine scaffold that includes a phosphine oxide moiety, a feature that contributes to its high potency and selectivity.[1][2]

Chemical Identifiers:



Identifier	Value
IUPAC Name	5-chloro-N4-[2-(dimethylphosphoryl)phenyl]-N2- {2-methoxy-4-[4-(4-methylpiperazin-1- yl)piperidin-1-yl]phenyl}pyrimidine-2,4-diamine
SMILES	COc1cc(N2CCC(N3CCN(C)CC3)CC2)ccc1Nc1 nccc(Cl)c(Nc2ccccc2P(=O)(C)C)n1
Molecular Formula	C29H39CIN7O2P
Molecular Weight	584.1 g/mol
CAS Number	1197953-54-0

Physicochemical Properties:

Property	Value
рКа	1.73, 3.65, 4.72, 8.04 (bases)
Solubility	Poorly soluble in water (~0.19 mg/mL)

Mechanism of Action

Brigatinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS protooncogene 1 (ROS1) tyrosine kinases.[3] It also demonstrates inhibitory activity against other kinases, including Insulin-like Growth Factor 1 Receptor (IGF-1R) and FMS-like Tyrosine Kinase 3 (FLT3), as well as certain mutant forms of the Epidermal Growth Factor Receptor (EGFR).[3][4]

The primary mechanism of action involves the inhibition of ALK autophosphorylation, which subsequently blocks downstream signaling pathways crucial for cell proliferation and survival. [3][4]

Signaling Pathways

Brigatinib disrupts key oncogenic signaling cascades by inhibiting the phosphorylation of ALK. This leads to the downregulation of critical downstream effectors such as STAT3, AKT, ERK1/2,

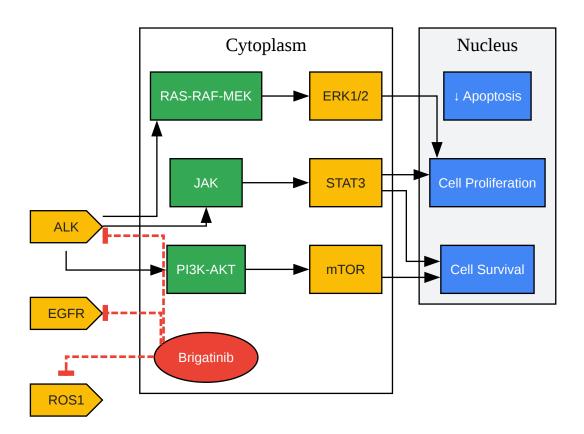




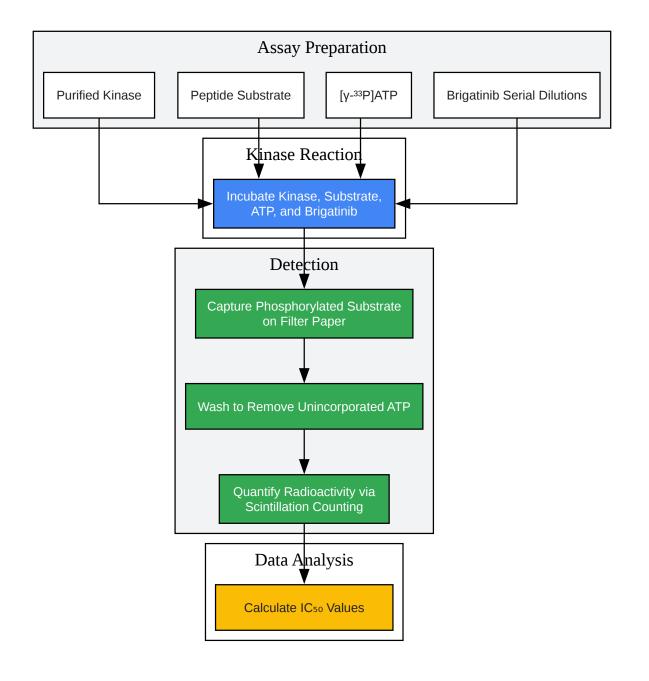


and S6.[3][4] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in ALK-driven tumor cells.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 4. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Brigatinib].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606365#chemical-structure-and-properties-of-brigatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com